6-Bromo-5-cyanopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-cyanopicolinic acid is a chemical compound with the molecular formula C₇H₃BrN₂O₂. It is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-cyanopicolinic acid typically involves the bromination of 5-cyanopicolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-cyanopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic boronic acids.
Scientific Research Applications
6-Bromo-5-cyanopicolinic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyanopicolinic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- 5-Bromo-6-cyanopyridine-2-carboxylic acid
- 6-Bromo-5-cyanopyridine
Comparison: 6-Bromo-5-cyanopicolinic acid is unique due to the specific positioning of the bromine and cyano groups on the pyridine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C7H3BrN2O2 |
---|---|
Molecular Weight |
227.01 g/mol |
IUPAC Name |
6-bromo-5-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
ZUOTZYZMSMJMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.